2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate
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Overview
Description
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate typically involves the reaction of 2-ethylhexanol with 2-oxo-1,2-diphenylethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl acetate
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl ether
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl phosphate
Uniqueness
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability compared to similar compounds with acetate, ether, or phosphate groups. This makes it particularly valuable in applications requiring high thermal and chemical stability.
Properties
CAS No. |
192227-42-2 |
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Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-ethylhexyl (2-oxo-1,2-diphenylethyl) carbonate |
InChI |
InChI=1S/C23H28O4/c1-3-5-12-18(4-2)17-26-23(25)27-22(20-15-10-7-11-16-20)21(24)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3 |
InChI Key |
IXCVLXVPDSHOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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